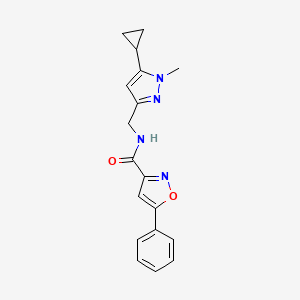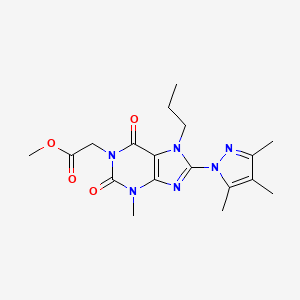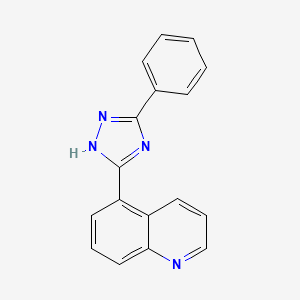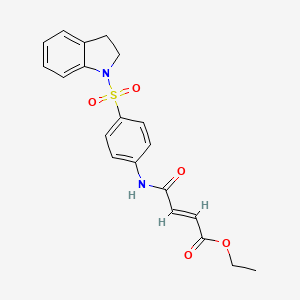![molecular formula C13H16Cl2N2O2 B2943210 5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide CAS No. 2094371-12-5](/img/structure/B2943210.png)
5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was initially identified as a potent inducer of tumor necrosis factor-alpha (TNF-α) in mice, which led to further investigation of its potential as an anti-cancer agent.
Wirkmechanismus
5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide works by activating the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other cytokines. This activation leads to the recruitment of immune cells, such as dendritic cells and T cells, to the tumor site. 5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide also inhibits angiogenesis, which is the process by which tumors form new blood vessels to support their growth.
Biochemical and Physiological Effects:
5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce tumor necrosis, inhibit angiogenesis, and activate the immune system. 5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide has been extensively studied in preclinical models, which provides a wealth of information on its mechanism of action and potential therapeutic applications. However, 5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide also has limitations for lab experiments. It has been shown to have variable efficacy in different tumor models, which can make it difficult to predict its effectiveness in humans. 5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for 5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide research. One direction is to investigate the use of 5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is to investigate the use of 5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide in different tumor models to better understand its efficacy and mechanism of action. Additionally, there is a need for clinical trials to investigate the safety and efficacy of 5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide in humans.
Synthesemethoden
5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide is synthesized from 2,6-dichloronicotinic acid, which is converted to 2,6-dichloronicotinoyl chloride. The resulting compound is then reacted with 3-aminooxan-3-ylmethanol to form 5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide. The synthesis of 5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide has been extensively studied and optimized to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of preclinical models, including lung, breast, colon, and prostate cancer. 5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide has been shown to induce tumor necrosis and inhibit angiogenesis, which are important mechanisms for cancer treatment.
Eigenschaften
IUPAC Name |
5,6-dichloro-2-methyl-N-(oxan-3-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-8-10(5-11(14)12(15)17-8)13(18)16-6-9-3-2-4-19-7-9/h5,9H,2-4,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFNPYAEEBJDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)NCC2CCCOC2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2943128.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2943132.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-phenoxybenzamide](/img/structure/B2943133.png)
![6-(3-Fluorophenyl)-2-[1-(2-pyridin-4-ylsulfanylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2943135.png)


![4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2943140.png)

![4-(2-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2943143.png)
![1-benzyl-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2943144.png)

![3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2943146.png)

![4-[[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylamino]-5-phenylpentanoic acid](/img/structure/B2943150.png)